Absolute Stereochemical Identity: (1S,2S) Versus (1R,2R)-Ethyl 2-(3,4-Difluorophenyl)cyclopropanecarboxylate in the Ticagrelor Synthetic Pathway
The target (1S,2S)-enantiomer is the exact stereochemical antipode of (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, the established late-stage intermediate in all multi-step ticagrelor syntheses. The (1R,2R)-enantiomer is produced biocatalytically from 3,4-difluorostyrene and ethyl diazoacetate using engineered truncated globin of Bacillus subtilis in 79% isolated yield with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee), enabling a single-step biocatalytic route to this pharmaceutical intermediate [1]. In contrast, the (1S,2S)-enantiomer is accessed via stereocomplementary myoglobin variants (e.g., Mb(H64V,V68A)) that deliver trans-(1S,2S) selectivity; for styrene and substituted styrene substrates, these variants achieve 98–99.9% diastereomeric excess (de) and 96–99.9% ee [2]. The two enantiomers require fundamentally different enzyme catalysts and are not interchangeable in the ticagrelor synthetic manifold.
| Evidence Dimension | Stereochemical outcome and catalytic system for biocatalytic cyclopropanation |
|---|---|
| Target Compound Data | (1S,2S)-product: >99% de (trans), up to 99.9% ee using trans-(1S,2S)-selective Mb variants (Mb(H64V,V68A); Mb(H64V,V68S); Mb(H64V,V68C)) [2] |
| Comparator Or Baseline | (1R,2R)-product: >99% dr, 98% ee using engineered truncated globin of B. subtilis [1]; or 98% de, 58% ee (94% yield) for 3,4-difluorostyrene substrate using Mb(L29T,H64V,V68L) whole-cell system [2] |
| Quantified Difference | Opposite absolute configuration; divergent engineered biocatalyst requirement (2 mutations for trans-(1S,2S) vs. 4 mutations for optimal trans-(1R,2R) selectivity in Mb scaffold) [2] |
| Conditions | Cyclopropanation of styrene/3,4-difluorostyrene with ethyl diazoacetate; purified enzyme or whole-cell E. coli expressing myoglobin/globin variants; GC or SFC chiral analysis |
Why This Matters
This evidence establishes that the (1S,2S)-enantiomer cannot be substituted for the (1R,2R)-enantiomer in ticagrelor production, and procurement must specify the exact stereoisomer required for the intended application (impurity reference standard vs. synthetic intermediate).
- [1] Hernandez, K. E.; Renata, H.; Lewis, R. D.; Kan, S. B. J.; Zhang, C.; Forte, J.; Rozzell, D.; McIntosh, J. A.; Arnold, F. H. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catal. 2016, 6 (11), 7810–7813. DOI: 10.1021/acscatal.6b02550. View Source
- [2] Bajaj, P.; Sreenilayam, G.; Tyagi, V.; Fasan, R. Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. Angew. Chem. Int. Ed. 2016, 55, 16110–16114. DOI: 10.1002/anie.201608680. View Source
